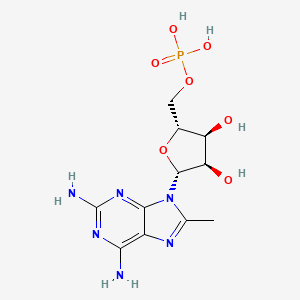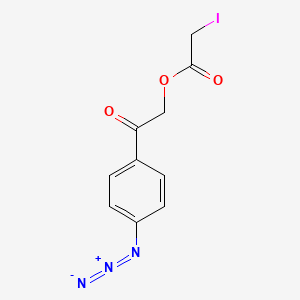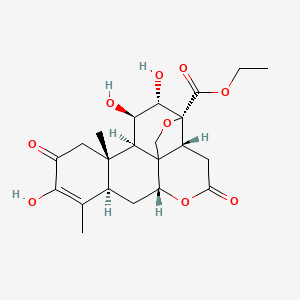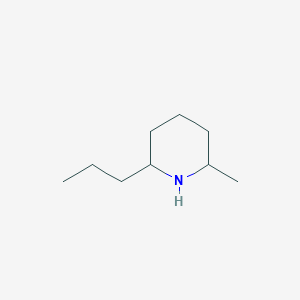
2-Methyl-6-propylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-6-propylpiperidine is a natural product found in Epilachna varivestis, Picea abies, and other organisms with data available.
科学的研究の応用
Sigma Receptor Binding and Activity : The study by Berardi et al. (2005) investigated various methylpiperidines, including compounds related to 2-Methyl-6-propylpiperidine. These compounds demonstrated selective binding and activity at sigma(1) receptors. Particularly, certain derivatives showed high potency and selectivity, suggesting potential applications in tumor research and therapy through sigma(1) antagonist activity (Berardi et al., 2005).
Synthesis of Labeled Compounds : Chaudhary and McGrath (2000) described the synthesis of stable isotope labeled and carbon-14 labeled compounds related to 2-Methyl-6-propylpiperidine. These labeled compounds are crucial in pharmacological and biochemical research for tracing and studying drug mechanisms and metabolism (Chaudhary & McGrath, 2000).
Enzymatic Activity in Fungi : Costa et al. (2017) conducted a study on the biotransformation of 2-Methyl-6-alkylpiperidines by Neopestalotiopsis sp. CBMAI 2030, a fungus. This study highlights the potential of using fungi for the enzymatic transformation of piperidines, which could have applications in pharmaceutical synthesis (Costa et al., 2017).
Potential Antiamnesiant Agents : Leflemme et al. (2005) synthesized derivatives of 2-Methyl-6-propylpiperidine and tested their activity in memory-related disorders. The results indicated potential applications as anti-amnesiant agents (Leflemme et al., 2005).
Chemical Synthesis and Medicinal Chemistry : Various studies, such as those by Teague (2008) and Hutchinson et al. (2003), have explored the synthesis and properties of compounds structurally related to 2-Methyl-6-propylpiperidine. These studies contribute to the broader field of medicinal chemistry and drug design (Teague, 2008); (Hutchinson et al., 2003).
特性
CAS番号 |
68170-79-6 |
|---|---|
製品名 |
2-Methyl-6-propylpiperidine |
分子式 |
C9H19N |
分子量 |
141.25 g/mol |
IUPAC名 |
2-methyl-6-propylpiperidine |
InChI |
InChI=1S/C9H19N/c1-3-5-9-7-4-6-8(2)10-9/h8-10H,3-7H2,1-2H3 |
InChIキー |
BHBZNQCZKUGKCJ-UHFFFAOYSA-N |
SMILES |
CCCC1CCCC(N1)C |
正規SMILES |
CCCC1CCCC(N1)C |
同義語 |
dihydropinidine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




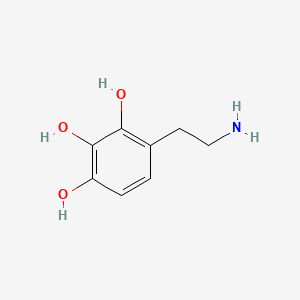
![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[2-(2-methyl-4-oxoquinazolin-3-yl)phenyl]methoxy]oxane-2-carboxylic acid](/img/structure/B1201101.png)

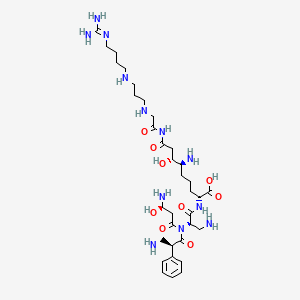
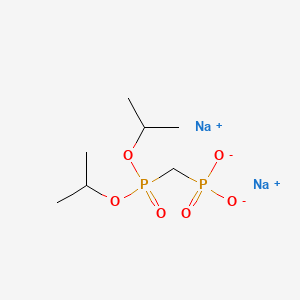
![4,5-Dimethoxy-2-prop-2-enyl-4-[1-(3,4,5-trimethoxyphenyl)prop-1-en-2-yl]cyclohexa-2,5-dien-1-one](/img/structure/B1201108.png)
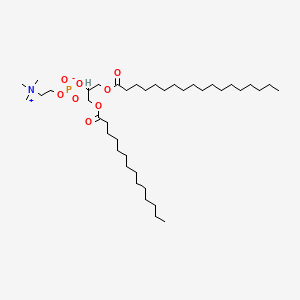
![2-[2-(1H-Indol-3-yl)ethyl]-3-(3-isopropyloxyphenyl)quinazolin-4(3H)-one](/img/structure/B1201110.png)
